molecular formula C13H18O2 B13438460 methyl 4-(3-methylbutan-2-yl)benzoate

methyl 4-(3-methylbutan-2-yl)benzoate

Cat. No.: B13438460
M. Wt: 206.28 g/mol
InChI Key: JNAADDCJTJQGCQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylbutan-2-yl)benzoate is an aromatic ester featuring a para-substituted branched alkyl chain (3-methylbutan-2-yl) on the benzene ring and a methyl ester group. The branched alkyl substituent introduces steric effects and modulates lipophilicity, while the ester group enables reactivity in hydrolysis or transesterification reactions.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 4-(3-methylbutan-2-yl)benzoate

InChI

InChI=1S/C13H18O2/c1-9(2)10(3)11-5-7-12(8-6-11)13(14)15-4/h5-10H,1-4H3

InChI Key

JNAADDCJTJQGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-methylbutan-2-yl)benzoate can be synthesized through the esterification of 4-(3-methylbutan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylbutan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(3-methylbutan-2-yl)benzoic acid.

    Reduction: 4-(3-methylbutan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-methylbutan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-methylbutan-2-yl)benzoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring allows for electrophilic aromatic substitution, enabling the formation of various derivatives that can modulate biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound:
  • Structure : Benzoate ester with a methyl ester group and a para-3-methylbutan-2-yl substituent.
  • Molecular Formula : C₁₃H₁₆O₂.
  • Key Properties : Moderate lipophilicity (logP ~3.5 estimated), steric hindrance from the branched alkyl chain.
Analog 1: Methyl 4-tert-butylbenzoate ()
  • Structure : Methyl ester with a para-tert-butyl group.
  • Molecular Formula : C₁₂H₁₆O₂.
  • Higher thermal stability due to the rigid tert-butyl group .
Analog 2: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, )
  • Structure: Methyl ester with a piperazinyl-quinoline substituent at the para position.
  • Molecular Formula : C₂₉H₂₆N₄O₃.
  • Comparison: The quinoline-piperazine moiety introduces hydrogen-bonding capacity and aromaticity, enhancing interactions in biological systems. Higher molecular weight (454.5 g/mol vs. 204.3 g/mol for the target compound) results in distinct solubility and crystallinity profiles .
Analog 3: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, )
  • Structure: Ethyl ester with a phenethylamino-pyridazinyl substituent.
  • Molecular Formula : C₂₁H₂₂N₄O₂.
  • Comparison: The ethyl ester increases lipophilicity slightly compared to methyl esters.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Melting Point (°C) Key Functional Groups
Methyl 4-(3-methylbutan-2-yl)benzoate 204.3 ~3.5 Not reported Methyl ester, branched alkyl
Methyl 4-tert-butylbenzoate 192.3 ~3.8 80–82 Methyl ester, tert-butyl
C1 () 454.5 ~4.2 120–125 Quinoline, piperazine
I-6230 () 362.4 ~3.0 Not reported Ethyl ester, pyridazine

*logP values estimated using fragment-based methods.

Analytical Data Comparison

  • ¹H NMR: Target Compound: Aromatic protons (δ 7.8–8.1 ppm, para-substitution), methyl ester (δ 3.9 ppm, singlet), and branched alkyl (δ 1.2–1.5 ppm, multiplet). C1 (): Quinoline protons (δ 8.5–9.0 ppm), piperazine (δ 3.2–3.5 ppm), and methyl ester (δ 3.8 ppm) .
  • HRMS :
    • Target Compound : [M+H]⁺ expected at m/z 205.1234 (C₁₃H₁₆O₂).
    • C1 : [M+H]⁺ observed at m/z 455.2081 (C₂₉H₂₆N₄O₃) .

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